molecular formula C18H18O4 B11834005 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 6271-69-8

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11834005
CAS No.: 6271-69-8
M. Wt: 298.3 g/mol
InChI Key: RAESRZQFJCRAIX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core, a phenyl group, and multiple hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the one-pot synthesis method, which can streamline the process by combining multiple reaction steps into a single procedure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The specific pathways involved can vary depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

6271-69-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H18O4/c19-10-14-16(18(21)22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14-17,19-20H,10H2,(H,21,22)

InChI Key

RAESRZQFJCRAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C(C3=CC=CC=C23)O)CO)C(=O)O

Origin of Product

United States

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